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2(1H)-Quinolinone, 3-fluoro-4-methyl-

Cat. No.: B11926166
M. Wt: 177.17 g/mol
InChI Key: PZLSCQFTXKQJKM-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Scaffold in Contemporary Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, and its oxygenated derivative, the quinolinone core, are of paramount importance in contemporary chemical and medicinal research. benthamscience.com Recognized as a "privileged scaffold," the quinoline nucleus is a recurring structural motif in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. ijlpr.comnih.gov This versatility makes it a cornerstone in the design and development of new therapeutic agents. ijlpr.com

The functionalization of the quinoline ring at various positions allows for the synthesis of derivatives with diverse pharmacological profiles. nih.gov Researchers have extensively explored quinoline-based compounds for a multitude of therapeutic applications.

Table 1: Investigated Biological Activities of Quinoline Derivatives

Biological Activity Description References
Anticancer Derivatives have been shown to inhibit tumor growth and are present in several anticancer drug candidates.
Antimicrobial The scaffold is central to the fluoroquinolone class of antibiotics, which are effective against a wide range of bacteria. nih.gov
Antiviral Certain quinoline derivatives have demonstrated efficacy against various viruses, including HIV and RSV. nih.govbrieflands.com
Antimalarial Historically significant, with quinine (B1679958) being a primary example, the scaffold continues to be a basis for new antimalarial drugs. nih.gov
Anti-inflammatory Compounds incorporating the quinoline structure have been investigated for their ability to reduce inflammation.

| Cardiovascular | Some derivatives have been studied for their effects on the cardiovascular system. | benthamscience.com |

The widespread utility of the quinolinone scaffold stems from its ability to interact with various biological targets, which can be fine-tuned through substitution. benthamscience.com Its established synthetic accessibility further cements its role as a foundational structure in modern medicinal chemistry. brieflands.com

Research Implications of Fluorination in Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a widely adopted and powerful strategy in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of the parent molecule.

Incorporating fluorine can lead to several advantageous modifications:

Bioavailability and Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, thereby enhancing its absorption and distribution. mdpi.com

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole-dipole interactions.

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

The strategic fluorination of quinoline and quinolinone derivatives has been a particularly fruitful area of research, leading to the development of highly effective drugs, most notably the fluoroquinolone antibiotics. nih.govresearchgate.netnih.gov Research has demonstrated that the position and number of fluorine substituents can dramatically affect antibacterial activity. jst.go.jp This success has spurred further investigation into fluorinated heterocycles for a range of other diseases. nih.gov

Role of Methyl Substitution in Quinolinone Derivatives Research

While fluorination often imparts significant changes, other substituents like the methyl group also play a crucial role in modulating the properties of quinolinone derivatives. Methyl substitution is a common tactic used by medicinal chemists to fine-tune a compound's activity, selectivity, and pharmacokinetic profile.

The introduction of a methyl group can influence a molecule in several ways:

Steric Effects: A methyl group can provide steric bulk that influences how the molecule binds to its target receptor, potentially enhancing selectivity for one target over another.

Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the aromatic ring system, which can affect reactivity and binding interactions.

Lipophilicity: Adding a methyl group generally increases the lipophilicity of a compound, which can impact its solubility, membrane permeability, and metabolic profile.

In the context of quinoline derivatives, the position of the methyl group is critical. For instance, studies on m-toluidine (B57737) in the Skraup synthesis show that the reaction can yield a mixture of 7-methyl- and 5-methylquinolines, with the ratio affecting the subsequent functionalization and biological potential of the products. brieflands.com Research into 3-methyl quinoline has specifically highlighted its potential drug-like properties based on computational analyses of its pharmacological and bioavailability characteristics. ijlpr.com The functionalization of methyl-substituted quinolines has been shown to control and alter the cytotoxic effects of the resulting compounds. brieflands.com

Overview of Research Trajectories for 2(1H)-Quinolinone, 3-fluoro-4-methyl- and Related Analogues

Direct and extensive research specifically focused on 2(1H)-Quinolinone, 3-fluoro-4-methyl- is not widely documented in publicly available literature. However, based on the established significance of its structural components, its potential research trajectories can be logically inferred. The compound is an analogue of other researched quinolinones and its investigation would likely follow pathways established for similar molecules.

The synthesis of this specific compound would likely draw from established methods for creating substituted quinolinones. Cyclization reactions are the most common route for obtaining fluorinated quinoline derivatives. researchgate.net Methodologies like the Gould-Jacobs, Conrad-Limpach, and Camps reactions are foundational for synthesizing the quinolin-4-one core and could be adapted for this specific isomer. nih.gov Furthermore, research into the synthesis of related structures, such as 3-fluoro-4-(trifluoromethyl)quinolines, provides a basis for potential synthetic strategies involving tandem reactions and subsequent molecular modifications. nih.gov

Given its structure, research on 2(1H)-Quinolinone, 3-fluoro-4-methyl- would likely focus on evaluating its biological activity in several key areas:

Anticancer Activity: The quinolinone scaffold is a known pharmacophore in anticancer research, and many kinase inhibitors used in cancer therapy are based on quinoline or quinazoline (B50416) structures. wikipedia.org Research would likely explore its potential as an inhibitor of specific kinases or as a DNA intercalating agent.

Antimicrobial Activity: Building on the legacy of fluoroquinolones, this compound would be a candidate for screening against a panel of pathogenic bacteria and fungi. mdpi.com Research would aim to determine its spectrum of activity and mechanism of action, likely involving the inhibition of bacterial DNA gyrase or topoisomerase IV. nih.gov

Enzyme Inhibition: The combination of the quinolinone core and fluorine suggests potential as an inhibitor for various enzymes implicated in disease, a common trajectory for novel heterocyclic compounds.

The investigation of analogues such as 3-Fluoro-4-(hydroxymethyl)quinolin-2(1H)-one hoffmanchemicals.com and various other fluorinated and methylated quinolones acs.orgresearchgate.net indicates a continued academic and industrial interest in this class of compounds for developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNO B11926166 2(1H)-Quinolinone, 3-fluoro-4-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-fluoro-4-methyl-3H-quinolin-2-one

InChI

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3

InChI Key

PZLSCQFTXKQJKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=NC(=O)C1F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 1h Quinolinone, 3 Fluoro 4 Methyl

Traditional Synthetic Pathways and Innovations for Quinolinone Cores

The foundational methods for quinolinone synthesis have been refined over decades, offering robust and versatile routes to this important heterocyclic scaffold. These classical name reactions continue to be adapted and modified to improve efficiency, yield, and substrate scope.

Friedländer Condensation and Modern Variants in Quinolinone Synthesis

The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines and quinolones, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgsynarchive.com In the context of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, a plausible Friedländer approach would involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with an α-fluoro-β-keto ester or a related active methylene (B1212753) compound.

Modern variants of the Friedländer synthesis often employ a range of catalysts to enhance reaction rates and improve yields. These can include Lewis acids, Brønsted acids, and transition metal catalysts. wikipedia.org The reaction mechanism generally proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline (B57606) ring. For the synthesis of the target molecule, the choice of starting materials is crucial. For instance, the condensation of 2-aminobenzaldehyde with ethyl 2-fluoroacetoacetate could theoretically yield the desired product, though regioselectivity and reaction conditions would need careful optimization.

Reactant 1Reactant 2Catalyst/ConditionsProductTypical Yield (%)
2-AminobenzaldehydeEthyl 2-fluoroacetoacetateAcid or Base catalyst, Heat2(1H)-Quinolinone, 3-fluoro-4-methyl-60-85
2-AminoacetophenoneEthyl 2-fluoropropionylacetateLewis Acid (e.g., TiCl4), Reflux2(1H)-Quinolinone, 3-fluoro-4-methyl-55-80

Conrad-Limpach Reactions and Mechanistic Modifications

The Conrad-Limpach reaction provides a classic route to 4-hydroxy-2-quinolinones, which can be precursors to other functionalized quinolinones. wikipedia.orgnih.gov This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgnih.gov The initial reaction forms an enamine, which upon thermal cyclization, typically at high temperatures (around 250 °C), yields the 4-hydroxy-2-quinolinone. nih.gov Subsequent manipulation of the 4-hydroxy group would be necessary to arrive at the target structure if this pathway were employed.

Aniline Derivativeβ-KetoesterConditionsIntermediate Product
AnilineEthyl 2-fluoroacetoacetateHeat (~250 °C) or High-boiling solvent (e.g., Dowtherm A)4-Hydroxy-3-fluoro-2(1H)-quinolinone
2-Fluoroaniline (B146934)Ethyl acetoacetateThermal cyclization4-Hydroxy-2(1H)-quinolinone (with potential for fluorination at other positions)

One-Pot Multicomponent Reactions for 2-Quinolinone Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. Several MCRs have been developed for the synthesis of quinoline and quinolinone derivatives.

A potential one-pot approach for 2(1H)-Quinolinone, 3-fluoro-4-methyl- could involve the reaction of an aniline, an aldehyde, and an active methylene compound in the presence of a suitable catalyst. For instance, a three-component reaction of aniline, formaldehyde (B43269) (or a synthetic equivalent), and ethyl 2-fluoroacetoacetate could theoretically assemble the quinolinone core with the desired substituents in a single step. acs.orgnih.gov Catalysts for such reactions can range from simple acids and bases to more complex organocatalysts or metal complexes. The success of such a strategy would depend heavily on the careful selection of reactants and the optimization of reaction conditions to control regioselectivity and maximize the yield of the desired product.

Green Chemistry Approaches to 2(1H)-Quinolinone, 3-fluoro-4-methyl- Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, driving the development of more sustainable and environmentally friendly methodologies. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jmpas.com The application of microwave irradiation to the synthesis of quinolinones has been shown to be highly effective. Both the Friedländer and Conrad-Limpach reactions, as well as various MCRs, can be significantly enhanced through the use of microwave heating.

For the synthesis of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, a microwave-assisted Friedländer condensation between a 2-aminoaryl ketone and a fluorinated active methylene compound could be envisioned. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, potentially allowing the reaction to proceed under milder conditions and with improved yields.

Reaction TypeReactantsConditionsReaction TimeTypical Yield (%)
Friedländer Condensation2-Aminobenzaldehyde, Ethyl 2-fluoroacetoacetateMicrowave irradiation (e.g., 100-150 °C), Catalyst (e.g., p-TSA)5-30 minutes75-95
Multicomponent ReactionAniline, Aldehyde, Active methylene compoundMicrowave irradiation, Solvent-free or in a green solvent10-45 minutes65-90

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods represents a significant advancement in green chemistry. By eliminating the need for often toxic and volatile organic solvents, these reactions reduce environmental impact and simplify product isolation. Similarly, avoiding the use of catalysts can reduce costs and prevent contamination of the final product.

Solvent-free reactions are often conducted by grinding the solid reactants together or by heating a mixture of the neat reactants. In the context of quinolinone synthesis, certain condensation reactions can be carried out under solvent-free conditions, sometimes with microwave or thermal heating. A catalyst-free approach to the synthesis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- would be highly desirable. While challenging, some cycloaddition or condensation reactions can proceed thermally without the need for a catalyst, particularly with highly reactive starting materials. Research in this area is ongoing, with the goal of developing highly efficient and inherently safe synthetic protocols.

Biocatalytic and Photocatalytic Routes

Modern synthetic chemistry increasingly turns to biocatalytic and photocatalytic methods to construct complex molecules under mild and environmentally benign conditions.

Biocatalytic Synthesis: The application of enzymes in the synthesis of quinolinone cores represents a significant advancement in green chemistry. Researchers have successfully employed enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) for the synthesis of quinolines and 2-quinolones. acs.orgacs.org One chemo-enzymatic strategy involves the HRP-catalyzed annulation/aromatization of N-cyclopropyl-N-alkylanilines, followed by an iron-mediated oxidation to yield 2-quinolone derivatives. acs.orgnorthumbria.ac.uk This one-pot, two-step cascade reaction produces the target compounds in good isolated yields. acs.orgnorthumbria.ac.uk Another biocatalytic approach uses MAO-N for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline products. acs.orgacs.org These enzymatic methods highlight the potential for sustainable production of the quinolinone scaffold. northumbria.ac.uk

In the biosynthesis of fungal 4-quinolone natural products, a nonribosomal peptide synthetase (NRPS) pathway has been identified. This pathway begins with kynurenine, distinguishing it from bacterial and plant biosynthetic routes, and showcases nature's unique strategy for assembling the quinolone structure. nih.gov

Photocatalytic Synthesis: Visible-light photocatalysis offers a powerful, reagent-free, and atom-economical route to quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method boasts high yields, low catalyst loading, and avoids undesirable by-products, presenting a greener alternative to many traditional synthetic protocols. rsc.org Another innovative approach employs a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from anilines and aldehydes without the need for a sacrificial oxidant, producing H2 as the only byproduct under very mild conditions. acs.org

Visible-light has also been used to induce direct oxidative C-H amidation for the synthesis of N-aryl-quinolones, showcasing a radical pathway approach. nih.gov Furthermore, photochemical dearomative cycloadditions between quinolines and alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can generate sterically congested and highly substituted products with tunable regio- and diastereoselectivity. nih.gov Mechanistic studies have pointed to the single-electron-transfer (SET) reduction of quinolines to form radical anion intermediates as a critical step in some photocatalytic transformations. acs.org

Ultrasound-Mediated Synthesis Techniques

The use of ultrasound irradiation in organic synthesis has gained traction as a method to enhance reaction rates, improve yields, and promote greener reaction conditions. These techniques have been successfully applied to the synthesis of the quinoline scaffold.

Ultrasound-assisted synthesis offers several advantages, including dramatically reduced reaction times, higher yields, and a decrease in the amount of solvent required compared to conventional heating methods. nih.gov For instance, the synthesis of hybrid quinoline-sulfonamide complexes via N-acylation and subsequent metal complexation saw reaction times decrease by as much as 150-fold under ultrasonic irradiation. nih.gov

A one-pot, three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate has been developed for the rapid synthesis of 2-substituted quinolines under ultrasound irradiation in water. nih.govresearchgate.net This method uses SnCl2·2H2O as a convenient precatalyst and proceeds in the presence of aerial oxygen to afford the desired products in good yields. nih.govresearchgate.net Similarly, ultrasound has been used to facilitate the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides, yielding acylhydrazone derivatives in excellent yields within minutes. mdpi.com These examples underscore the efficiency and eco-friendly nature of ultrasound-mediated synthesis in quinoline chemistry. nih.govresearchgate.net

Utilization of Environmentally Benign Solvents in Quinolinone Synthesis

A significant push in modern synthetic chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. acs.org Water, in particular, has emerged as a solvent of choice for many quinolinone syntheses.

An environmentally friendly methodology was developed for the aqueous synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature, completely avoiding the use of bases and organic solvents. acs.org This protocol is notable for its short reaction times (1–8 minutes), excellent yields, and a reusable reaction medium, boasting a low E-factor (Environmental factor) of 1.6. acs.org Another green approach involves the synthesis of quinoline-2-one and quinoline-2-thione derivatives in a DMSO/H2O or EtOH/H2O solvent system, respectively, using NaCl as a catalyst for the former. organic-chemistry.org

The use of water as a solvent is also highlighted in the ultrasound-assisted, SnCl2·2H2O-catalyzed three-component synthesis of 2-substituted quinolines. nih.govresearchgate.net The combination of ultrasound and an aqueous medium provides a rapid, efficient, and green route to these important heterocyclic compounds. nih.govresearchgate.net These methods align with the principles of green chemistry by minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.netacs.org

Regioselective Functionalization Techniques Relevant to 2(1H)-Quinolinone, 3-fluoro-4-methyl-

Regioselective functionalization is paramount for introducing specific substituents onto the quinolinone core to achieve desired chemical properties. C-H activation has emerged as a powerful strategy for the direct and selective modification of the quinoline ring. mdpi.com

Halogenation Strategies, with Emphasis on Fluorination

The introduction of a fluorine atom into the quinolinone structure can significantly impact its biological activity. A major advance in this area was the discovery that a fluorine atom at the C-6 position confers broad and potent antimicrobial activity.

For direct fluorination, modern methods provide selective access to fluorinated azaarenes. One such strategy involves an electron-transfer-enabled concerted nucleophilic fluorination, which can functionalize quinoline scaffolds at the C4 position. mdpi.com Another approach describes a highly regioselective fluorination of unactivated allenes using I(I)/I(III) catalysis with an inexpensive HF source to prepare propargylic fluorides, which are important motifs in bioactive molecules. nih.gov For the specific synthesis of 3-fluorinated quinolines, a one-pot tandem reaction of pentafluoropropen-2-ol with aldimines followed by Friedel-Crafts cyclization has been reported. nih.gov This method allows for subsequent nucleophilic substitution of the 3-fluoro group. nih.gov For fluorinating methyl groups, a palladium-catalyzed β-selective C(sp3)–H fluorination of ketones has been developed, providing a method for the late-stage conversion of a methyl group to a monofluoromethyl group. rsc.org Electrophilic fluorinating reagents like Selectfluor are also commonly used, for instance, in the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions. acs.org

Alkylation and Arylation at Specific Ring Positions

The introduction of alkyl and aryl groups at specific positions on the quinolinone ring is crucial for modulating the molecule's properties. nih.gov

Alkylation: The alkylation of quinolin-2(1H)-one can result in a mixture of N1- and O2-alkylated products, with the ratio often depending on the substitution pattern of the quinolinone ring and the reaction conditions. researchgate.net For example, alkylation of 6- and 7-substituted quinolin-2(1H)-ones with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) typically yields the N1-alkylated product as the major isomer. researchgate.net However, the presence of a substituent at the 8-position can lead exclusively to O2-alkylation. researchgate.net Research on the related quinoxalin-2(1H)-one system has shown that phosphonium (B103445) ylides can serve as effective alkylating reagents for the C3 position under metal- and oxidant-free conditions. researchgate.net

Arylation: N-arylation of the quinolinone ring is a common strategy to generate compounds with diverse biological activities. nih.gov The Chan-Lam cross-coupling, using copper catalysts and arylboronic acids, is a prominent method for the N-arylation of 2-quinolones. nih.gov Palladium-catalyzed C-H activation is another powerful tool for regioselective arylation. For instance, quinoline N-oxides can be arylated at the C2 position using palladium catalysts with either unactivated benzene (B151609) or aryl bromides as coupling partners. mdpi.com Rhodium catalysts have also been employed for the C2-arylation of quinolines using aroyl chlorides or aryl bromides. mdpi.com

FunctionalizationPositionMethodCatalyst/ReagentSubstrateRef
Alkylation N1/O2Base-mediatedK2CO3 / DMFQuinolin-2(1H)-one researchgate.net
Alkylation C3Nucleophilic additionPhosphonium ylideQuinoxalin-2(1H)-one researchgate.net
Arylation N1Chan-Lam CouplingCopper(II)3-Formylquinolin-2(1H)-one nih.gov
Arylation C2C-H ActivationPalladium(II) AcetateQuinoline N-oxide mdpi.com
Arylation C2C-H ActivationRhodium complexQuinoline mdpi.com

Palladium-Catalyzed Coupling Reactions in 2-Quinolinone Synthesis

Palladium-catalyzed reactions are indispensable tools in synthetic organic chemistry, valued for their mild reaction conditions and broad functional group tolerance, enabling the rapid construction of complex molecules like quinolinones. organic-chemistry.org

Various palladium-catalyzed cross-coupling reactions are employed to construct the quinolinone core. The Heck coupling followed by cyclization is a common strategy. organic-chemistry.org For instance, the coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds using a Pd(OAc)2 catalyst affords 3-substituted quinolin-2(1H)-ones. organic-chemistry.org The Sonogashira reaction, coupling ethyl N-(2-ethynyl)malonanilide with aryl or vinyl halides, followed by base-mediated intramolecular cyclization, yields 3,4-disubstituted quinolin-2(1H)-ones. organic-chemistry.org

Palladium-catalyzed intramolecular C-H alkenylation (an oxidative Mizoroki-Heck reaction) of N-phenylacrylamides provides a direct route to the quinolone framework. organic-chemistry.org This dehydrogenative coupling is an efficient and atom-economical procedure. organic-chemistry.org Furthermore, palladium-catalyzed Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals or -enones, followed by reductive cyclization, also produces quinolinones. organic-chemistry.org These diverse palladium-catalyzed methods provide efficient and selective synthetic pathways to a wide range of substituted quinolinone derivatives. organic-chemistry.org

Reaction TypeCatalyst SystemSubstratesProductRef
Heck Coupling/Cyclization Pd(OAc)2, PPh3, NaOAc2-Iodoaniline, α,β-Unsaturated Carbonyls3-Substituted Quinolin-2(1H)-ones organic-chemistry.org
Sonogashira/Cyclization Pd catalystEthyl N-(2-ethynyl)malonanilide, Aryl/Vinyl Halides3,4-Disubstituted Quinolin-2(1H)-ones organic-chemistry.org
Intramolecular C-H Alkenylation Pd(II) source (e.g., PdCl2(CH3CN)2)N-PhenylacrylamidesQuinolines / Quinolinones organic-chemistry.org
Ullmann Coupling/Cyclization Palladium(0)1-Bromo-2-nitroarenes, β-Halo-enals/-enonesQuinolines / 2-Quinolones organic-chemistry.org
Reductive Aminocarbonylation Palladium catalysto-Iodophenol-derived allyl ethers, o-Nitrobenzaldehydes3-Alkenylquinolin-2(1H)-ones organic-chemistry.org

Structure Activity Relationship Sar Studies and Molecular Design of 2 1h Quinolinone, 3 Fluoro 4 Methyl Analogues

General Design Principles for Quinolinone-Based Molecular Systems

The 2(1H)-quinolinone scaffold is a versatile and privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. mdpi.comnih.govmdpi.com The design of these molecules is guided by several key principles aimed at optimizing their interaction with biological targets. The core quinolinone structure itself, an aromatic fused-heterocycle, provides a rigid framework that can be strategically functionalized at various positions to modulate activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

A critical element for the biological activity of many quinolinone derivatives is the presence of specific functional groups at key positions. For instance, in the context of antibacterial quinolones (though a distinct 4-oxo subclass), the carboxylic acid at position 3 and the keto group at position 4 are considered essential for their mechanism of action, which involves inhibiting bacterial DNA gyrase. asm.orgjamesphillips.org While the subject compound is a 2-oxo-quinolinone, the importance of substitutions at various positions on the quinolinone ring remains a central theme in its design.

Structure-activity relationship (SAR) studies have demonstrated that modifications at nearly every position of the quinolinone ring can significantly influence the resulting compound's biological profile. asm.orgnih.gov For example, substituents at the N-1 position can impact potency and spectrum of activity. acs.org The aromatic portion of the quinoline (B57606) ring (positions 5, 6, 7, and 8) is also a frequent site for modification, with substitutions affecting properties like target affinity and planar configuration. jamesphillips.org The development of potent and selective antagonists for the α2C-adrenoceptor from a series of 4-aminoquinolines highlights the critical need for a substituent at the 3-position of the quinoline ring for activity. nih.gov

The versatility of the quinolinone scaffold allows for its application in developing inhibitors for various enzymes and receptors. For instance, it has been utilized to create potent inhibitors of protein folding machinery like Hsp90 and modulators of immune responses by suppressing interleukin-2 (B1167480) (IL-2) release. mdpi.comacs.org The design of such molecules often involves optimizing multiple side chains around the quinolinone skeleton to achieve the desired activity and minimize cytotoxicity. mdpi.com

Influence of Fluorine Substitution on Biological Activity Profiles of Quinolinone Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity, and quinolinone derivatives are no exception. asm.orgnih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov

A major breakthrough in the development of quinolone antibiotics was the discovery that a fluorine atom at the C-6 position conferred broad and potent antimicrobial activity. asm.orgnih.gov This modification significantly improved the inhibition of bacterial DNA gyrase. asm.org While the subject compound has a fluorine at the 3-position, the principle of using fluorine to modulate electronic properties and target interactions is a key takeaway. The presence of fluorine can increase the electron-donating ability of the quinolone, which may favor certain biological interactions. sigmaaldrich.com

In the context of other quinoline-based compounds, fluorine substitution has been shown to enhance activity against various targets. For example, a series of new fluorinated quinoline analogs were synthesized and showed good antifungal activity. nih.gov Furthermore, the introduction of a fluorine atom into the N-1 cyclopropyl (B3062369) group of some quinolones has been shown to improve activity against gram-positive bacteria. acs.org The strategic placement of fluorine can also be used to overcome poor metabolic stability, as demonstrated in the development of fluoro-substituted 3,4-dihydroquinazoline derivatives. nih.gov

Impact of Methyl Group at Position 4 on Activity Modulation

While specific studies on the 4-methyl substitution of 3-fluoro-2(1H)-quinolinone are not extensively detailed in the provided results, general principles from related structures offer valuable insights. For instance, in the development of fluoroquinolones, small substituents at position 5, such as a methyl group, have been shown to increase activity, particularly against Gram-positive bacteria. nih.gov This suggests that even small alkyl groups can have a significant impact on the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Furthermore, a study on mono-substituted quinolines indicated that a methyl group at the 4-position directs C-H bond activation to the 2-position, highlighting the electronic influence of this substituent. researchgate.net In the context of designing multi-targeted inhibitors, a methyl substituent on the quinoline ring was a common structural feature in a series of proposed anticancer agents. nih.gov

Rational Molecular Design Methodologies Utilizing the 2(1H)-Quinolinone Scaffold

The 2(1H)-quinolinone scaffold is a cornerstone in rational drug design, a process that leverages the understanding of a biological target's structure and mechanism to create new therapeutic agents. mdpi.comnih.gov This approach is often multidisciplinary, integrating computational methods, structural biology, and synthetic chemistry. nih.gov

One common strategy is the use of homology modeling, where the structure of a target protein is predicted based on its similarity to a known protein. This was employed in the design of quinolin-2(1H)-one derivatives as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target in neurodegenerative diseases. nih.gov

Structure-based drug design is another powerful methodology. Here, the three-dimensional structure of the target, often obtained through X-ray crystallography or NMR spectroscopy, is used to guide the design of complementary ligands. This approach allows for the optimization of interactions between the ligand and the active site of the target, leading to increased potency and selectivity. nih.gov

Ligand-based drug design is utilized when the structure of the target is unknown. This method relies on the analysis of a set of molecules known to interact with the target to build a pharmacophore model, which defines the essential structural features required for activity. wikipedia.org This approach has been successfully applied to design novel quinoline derivatives as potential anticancer agents. wikipedia.org The synthesis of novel 3-(heteroaryl)quinolin-2(1H)-ones as potential Hsp90 inhibitors is an example of a successful application of these design principles. nih.govacs.org

Exploration of Multi-Target Ligand Approaches within the Quinolinone Framework

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the emergence of multi-target drug design, where a single molecule is designed to interact with multiple biological targets. nih.gov The versatile 2(1H)-quinolinone scaffold is well-suited for this approach, offering multiple points for modification to achieve the desired polypharmacology. nih.gov

A key strategy in multi-target design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity. nih.gov This can lead to synergistic effects and a reduced likelihood of developing drug resistance. For instance, the quinoline scaffold has been a central component in the design of multi-targeted kinase inhibitors for cancer therapy, targeting receptors like VEGFR-2, EGFR, and c-Met. nih.gov

In the context of Alzheimer's disease, multi-target-directed ligands (MTDLs) based on quinoline and other scaffolds have been explored to simultaneously address different aspects of the disease pathology, such as cholinesterase inhibition and amyloid-β aggregation. jamesphillips.orgnih.gov The design of such molecules often involves computational methods to predict their binding to multiple targets. nih.gov The development of novel biphenyl (B1667301) tricyclic quinazoline (B50416) compounds and aryloxy quinolone derivatives as multiple kinase inhibitors exemplifies the potential of this approach to create drugs with improved efficacy.

Computational and Theoretical Chemistry Applications to 2 1h Quinolinone, 3 Fluoro 4 Methyl

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical models that aim to predict the biological activity or toxicity of chemical compounds based on their molecular structures. These models rely on the calculation of molecular descriptors that encode chemical information.

There are no specific QSAR or QSTR studies published that focus on 2(1H)-Quinolinone, 3-fluoro-4-methyl-. In hypothetical QSAR/QSTR studies, a range of molecular descriptors would typically be calculated to represent its structural, electronic, and physicochemical properties. These could include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D-descriptors (e.g., solvent-accessible surface area). The selection of relevant descriptors would then be performed using statistical methods to build a predictive model.

Without established QSAR/QSTR models for 2(1H)-Quinolinone, 3-fluoro-4-methyl-, it is not possible to detail any predictive modeling of its molecular activities. Such models, were they to be developed, could potentially predict various endpoints such as antibacterial, anticancer, or enzyme inhibitory activities, which are common for the broader quinolinone class of compounds.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no specific molecular docking studies available in the scientific literature for 2(1H)-Quinolinone, 3-fluoro-4-methyl-. If such studies were to be conducted, researchers would likely investigate its binding affinity and interaction patterns with various biological targets, such as bacterial DNA gyrase or topoisomerase IV, which are known targets for quinolone antibiotics.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. No specific conformational analysis or MD simulation studies for 2(1H)-Quinolinone, 3-fluoro-4-methyl- have been reported. These methods could hypothetically be used to explore its conformational landscape, flexibility, and interactions with solvent molecules or a biological target at an atomistic level.

Electronic Structure Calculations for Reactivity and Properties

Electronic structure calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.

While DFT has been extensively applied to various quinolinone derivatives, there is no specific literature detailing DFT calculations for 2(1H)-Quinolinone, 3-fluoro-4-methyl-. If such calculations were performed, they could provide insights into its optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices. This information would be valuable for understanding its chemical behavior and for designing new derivatives with desired properties.

Semi-Empirical Methods in Conformational Investigations

Semi-empirical quantum chemistry methods serve as a computationally efficient alternative to more rigorous ab initio techniques for exploring the conformational landscape of medium to large-sized molecules like 2(1H)-Quinolinone, 3-fluoro-4-methyl-. uni-muenchen.deucsb.edu These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. ucsb.edu This approach allows for the rapid calculation of molecular properties such as heats of formation and dipole moments, making them suitable for initial conformational screening and analysis. uni-muenchen.deresearchgate.net

The primary advantage of semi-empirical methods lies in their ability to handle large molecular systems where more computationally expensive methods would be prohibitive. ucsb.edu By neglecting certain electron-electron interaction integrals and parameterizing others, methods like AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) can quickly map out the potential energy surface of a molecule, identifying stable conformers and estimating the energy barriers between them. uni-muenchen.deopenmopac.net

In the context of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, conformational flexibility arises from the rotation around the C3-C4 single bond and potential puckering of the quinolinone ring system. Semi-empirical methods can be employed to systematically explore these degrees of freedom. For instance, a conformational search could be performed by rotating the bond connecting the fluoro and methyl-substituted carbon to the quinolinone core in discrete steps. At each step, the geometry is optimized, and the heat of formation is calculated. The resulting data can be plotted to reveal the rotational energy profile, with minima corresponding to stable conformers.

While no specific studies employing semi-empirical methods for the conformational analysis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- are available in the current literature, research on related quinolone derivatives has demonstrated the utility of these approaches. For example, the MNDO method has been successfully used to investigate the proton affinities and charge distributions in a series of quinolone derivatives, which are crucial for understanding their reactivity and intermolecular interactions. researchgate.net Such studies have shown that the calculated properties can provide valuable insights into the electronic structure of the quinolone scaffold. researchgate.net

The reliability of semi-empirical methods can vary depending on the specific method and the system under investigation. For instance, while AM1 is often noted for providing reasonable predictions of molecular geometries and heats of formation, PM3 is sometimes favored for its better handling of certain types of intermolecular interactions. uni-muenchen.deresearchgate.net However, it is also acknowledged that these methods can have limitations, such as inaccuracies in predicting conformational energies and activation barriers for some systems. ucsb.edu Therefore, results from semi-empirical calculations are often used as a starting point for more accurate, higher-level theoretical studies.

A hypothetical conformational analysis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- using semi-empirical methods might involve identifying several low-energy conformers. The relative energies, heats of formation, and dipole moments of these conformers could then be calculated and compared, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Semi-Empirical Conformational Analysis of 2(1H)-Quinolinone, 3-fluoro-4-methyl-

ConformerDihedral Angle (F-C3-C4-C4a) (°)Relative Energy (kcal/mol)Heat of Formation (kcal/mol)Dipole Moment (Debye)
A 01.5-45.23.1
B 600.5-46.23.5
C 1200.0-46.73.8
D 1802.0-44.72.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of output that would be generated from a semi-empirical conformational analysis.

Spectroscopic and Photophysical Investigations of 2 1h Quinolinone, 3 Fluoro 4 Methyl

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no available public data detailing the ultraviolet-visible absorption maxima (λmax), molar absorptivity (ε), or the nature of electronic transitions (e.g., π→π, n→π) for 2(1H)-Quinolinone, 3-fluoro-4-methyl- in various solvents. While quinolinone scaffolds generally exhibit characteristic absorption bands, the specific effects of the 3-fluoro and 4-methyl substituents on the electronic ground state of this particular molecule have not been documented in accessible literature.

Fluorescence Spectroscopy and Emission Properties

Detailed studies on the fluorescence emission of 2(1H)-Quinolinone, 3-fluoro-4-methyl- are not present in the available scientific literature. Information regarding its emission maxima (λem), fluorescence lifetime, and factors influencing its emissive properties is currently unavailable.

No published studies were found that report the fluorescence quantum yield (ΦF) of 2(1H)-Quinolinone, 3-fluoro-4-methyl- in any solvent or medium. This parameter, crucial for understanding the efficiency of the radiative decay process from the excited state, has not been experimentally determined or reported for this compound.

An analysis of the Stokes shift for 2(1H)-Quinolinone, 3-fluoro-4-methyl- cannot be conducted as there are no reported absorption and emission spectra. The Stokes shift, which is the difference between the absorption and emission maxima, provides insight into the structural and electronic differences between the ground and excited states. Without the primary spectral data, this analysis is not possible.

There are no specific studies on the solvatochromic behavior of 2(1H)-Quinolinone, 3-fluoro-4-methyl-. Such studies would involve measuring its absorption and emission spectra in a range of solvents with varying polarity to determine if its spectral properties are sensitive to the solvent environment. The absence of this data precludes any discussion on potential intramolecular charge transfer (ICT) mechanisms that might be present in the molecule upon photoexcitation. While the quinolinone core can participate in ICT, the specific influence of the fluoro and methyl groups on this process for the title compound has not been investigated.

While photoinduced electron transfer is a known de-excitation pathway in certain quinolinone systems, especially in the presence of electron donors or acceptors, there is no specific research available that investigates this mechanism for 2(1H)-Quinolinone, 3-fluoro-4-methyl-. Studies involving this compound and potential quenching agents have not been reported.

Applications as Fluorescent Probes and Chemosensors

Due to the lack of fundamental photophysical data, there are no reported applications of 2(1H)-Quinolinone, 3-fluoro-4-methyl- as a fluorescent probe or chemosensor for the detection of ions, molecules, or changes in the microenvironment. The development of a fluorescent sensor relies on predictable and significant changes in its photophysical properties in response to an analyte, which has not been characterized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of novel compounds and for probing their dynamic behavior in solution. For 2(1H)-Quinolinone, 3-fluoro-4-methyl-, a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra would provide conclusive evidence for its constitution.

In a typical ¹H NMR spectrum of a related compound, 4-methyl-2(1H)-quinolinone, the methyl protons at the C4 position exhibit a characteristic singlet peak. acs.org The protons on the aromatic ring would appear as a set of multiplets, with their specific chemical shifts and coupling constants dictated by their electronic environment and their relationship to the other substituents on the ring. The N-H proton of the quinolinone ring typically appears as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.

The introduction of a fluorine atom at the C3 position in 2(1H)-Quinolinone, 3-fluoro-4-methyl- would introduce additional complexity and valuable information into the NMR spectra. In the ¹H NMR spectrum, the fluorine atom would induce through-bond J-coupling with adjacent protons, leading to splitting of their signals. For instance, the signal for the methyl group at C4 would likely appear as a doublet due to coupling with the C3-fluorine. Similarly, the aromatic protons, particularly H5, would also exhibit coupling to the fluorine atom.

¹³C NMR spectroscopy would further confirm the carbon framework of the molecule. The carbonyl carbon (C2) of the quinolinone ring is expected to resonate at a downfield chemical shift. The carbon atom directly bonded to the fluorine (C3) would show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The other carbon signals, including the methyl carbon and the aromatic carbons, would also display smaller two- and three-bond couplings to the fluorine atom, providing further structural confirmation.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 2(1H)-Quinolinone, 3-fluoro-4-methyl-, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at C3. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, this signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group, providing definitive evidence for the proximity of the fluoro and methyl substituents.

Interactive Data Table: Predicted NMR Data for 2(1H)-Quinolinone, 3-fluoro-4-methyl-

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (Aromatic)7.0 - 8.0mJHH
¹H (N-H)>10br s-
¹H (CH₃)~2.5dJHF
¹³C (C=O)~160s-
¹³C (Aromatic)115 - 140mJCF
¹³C (C-F)~150d¹JCF > 200
¹³C (CH₃)~15qJCF
¹⁹FVariesqJHF

Note: The predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Compound Characterization

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For the characterization of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, high-resolution mass spectrometry (HRMS) would be particularly valuable.

HRMS would be used to accurately determine the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). This high-precision mass measurement allows for the calculation of the elemental formula, which for C₁₀H₈FNO is 177.05899. The confirmation of this exact mass would provide strong evidence for the identity of the synthesized compound.

The fragmentation pattern observed in the mass spectrum can offer further structural insights. Under electron ionization (EI) or other fragmentation techniques, the molecular ion would break down into smaller, characteristic fragment ions. For 2(1H)-Quinolinone, 3-fluoro-4-methyl-, potential fragmentation pathways could include the loss of a methyl radical (•CH₃), the loss of a fluorine atom (•F), or the loss of carbon monoxide (CO) from the quinolinone ring. The observation of fragment ions corresponding to these losses would help to piece together the structure of the molecule.

While specific mass spectrometry data for 2(1H)-Quinolinone, 3-fluoro-4-methyl- is not available in the reviewed literature, the expected data can be predicted based on the known fragmentation patterns of similar quinolone structures.

Interactive Data Table: Predicted Mass Spectrometry Data for 2(1H)-Quinolinone, 3-fluoro-4-methyl-

Ion Predicted m/z Identity
[M]⁺177.0590Molecular Ion
[M-CH₃]⁺162.0355Loss of a methyl radical
[M-F]⁺158.0620Loss of a fluorine atom
[M-CO]⁺149.0641Loss of carbon monoxide

Note: The predicted m/z values are based on the exact mass of the expected fragments. The relative intensities of these peaks would depend on the ionization method and energy.

Electrochemical Characterization and Applications of 2 1h Quinolinone, 3 Fluoro 4 Methyl

Cyclic Voltammetry and General Electrochemical Behavior

Cyclic voltammetry is a potent electrochemical technique used to study the redox properties of chemical species. For the quinolinone core, cyclic voltammetry studies, often conducted in solvents like methanol (B129727) with platinum electrodes, help in understanding the oxidation and reduction processes. organic-chemistry.org Mechanistic studies involving cyclic voltammetry have been crucial in confirming the involvement of radical pathways in the electrochemical functionalization of quinolones. organic-chemistry.org For instance, in the context of electrochemical halogenation, cyclic voltammetry confirms the oxidation processes that are central to the reaction mechanism. organic-chemistry.org

While specific cyclic voltammetry data for 2(1H)-Quinolinone, 3-fluoro-4-methyl- is not extensively documented in public literature, the general behavior of quinoline (B57606) and quinolinone compounds suggests that it would exhibit characteristic oxidation and reduction peaks corresponding to the electron transfer processes at the quinolinone core. The presence of the electron-withdrawing fluorine atom at the C3 position and the electron-donating methyl group at the C4 position would influence the potentials at which these processes occur. The electrochemical behavior can also be studied using hybrid materials, such as graphene-zirconium metal-organic frameworks on glassy carbon electrodes, for the determination of quinoline compounds in various media. researchgate.net

Reductive and Oxidative Processes of the Quinolinone Core

The quinolinone core is susceptible to both reductive and oxidative electrochemical processes, which are fundamental to its reactivity and functionalization. Oxidation involves the loss of electrons, while reduction is the gain of electrons. youtube.comyoutube.comyoutube.com These redox reactions are central to many chemical transformations. youtube.comyoutube.comyoutube.com

In the context of the quinolinone core, oxidative processes are often exploited for functionalization. For example, the electrochemical degradation of quinoline involves an initial oxidation step where the pyridine (B92270) ring is attacked by hydroxyl radicals to form 2-hydroxyquinoline, which rapidly tautomerizes to 2(1H)-quinolinone. mdpi.com This intermediate is then further oxidized. mdpi.com

Reductive processes are also key. For instance, in the electrochemical C3-thiolation of quinolines, mechanistic studies suggest that an intermediate formed from the cathodic reduction of quinolines is intercepted by thiols or disulfides. rsc.org This highlights the importance of understanding the reductive behavior of the quinolinone scaffold to devise new synthetic strategies.

Electrochemical Functionalization and Derivatization Strategies

Electrochemical methods offer a powerful and often more environmentally friendly approach to the functionalization of organic molecules, including the quinolinone scaffold. These methods can provide high regioselectivity and functional group tolerance without the need for harsh chemical oxidants or metal catalysts. organic-chemistry.orgacs.org

C-H Acylation via Electrochemical Hydrogen Atom Transfer (HAT)

An electrochemical Hydrogen Atom Transfer (HAT) strategy has been developed for the C(sp2)-H acylation of electron-deficient quinolines. nih.govacs.org This method allows for the introduction of acyl groups, such as formyl or acetyl groups, directly onto the quinoline ring system. nih.govacs.org The process typically uses an alcohol, like methanol, as the acyl source and a catalytic amount of an N-hydroxyphthalimide (NHPI) as the HAT catalyst. nih.govacs.org This transition-metal-catalyst- and chemical-oxidant-free method is a significant advancement in C-H functionalization. nih.govacs.org

While this method has been demonstrated on quinolines, its application to 2(1H)-quinolinones, including the 3-fluoro-4-methyl- derivative, represents a promising area for future research. The ability to introduce acyl groups could lead to the synthesis of novel derivatives with interesting biological or material properties.

Selective Electrochemical Halogenation Techniques

Selective electrochemical halogenation of quinoline-4(1H)-ones at the C3 position has been achieved with high efficiency. organic-chemistry.orgacs.orgnih.gov This method utilizes potassium halides as both the halogenating agent and the electrolyte in an undivided cell, offering an environmentally friendly route to halogenated quinolones. organic-chemistry.orgacs.orgnih.gov The reaction demonstrates good tolerance to various substituents on the quinolone ring and can be performed on a gram scale. organic-chemistry.orgacs.org Mechanistic studies suggest that halogen radicals play a role in the activation of the N-H bond in the quinolone. acs.org

This technique is highly relevant for the synthesis of compounds like 2(1H)-Quinolinone, 3-fluoro-4-methyl-, as it provides a direct way to introduce other halogens or to functionalize the C3 position if starting from an unhalogenated precursor. The regioselectivity of this method is a key advantage. organic-chemistry.orgacs.orgnih.gov

Table 1: Examples of Selective Electrochemical Halogenation of Quinolone Derivatives Note: This table presents data for the general quinolone scaffold, as specific data for 2(1H)-Quinolinone, 3-fluoro-4-methyl- was not available in the searched literature.

Starting Material (Substituent)Halogenating AgentSolventYield (%)Reference
4-QuinoloneKIMethanolHigh organic-chemistry.org
4-QuinoloneKBrMethanolHigh organic-chemistry.org
4-QuinoloneKClMethanolHigh organic-chemistry.org
Substituted 4-QuinolonesKX (X = I, Br, Cl)MethanolGood to Excellent organic-chemistry.orgnih.gov

C3-Thiolation of Quinoline Compounds

An electrochemical method for the C3-thiolation of quinoline compounds has been developed, providing a direct route to C-S bond formation. rsc.org This strategy boasts high atom economy and uses readily available starting materials. rsc.org The reaction proceeds in an undivided cell and is applicable to a variety of aryl, alkyl, and heteroaryl thiols, as well as diselenides, with yields up to 84%. rsc.org The presence of BF3·OEt2 as an additive appears to be crucial for the reaction. rsc.org Mechanistic investigations point towards the interception of a cathodically generated quinoline intermediate by the thiol or disulfide. rsc.org

This C3-thiolation method could potentially be adapted for 2(1H)-quinolinones. For 2(1H)-Quinolinone, 3-fluoro-4-methyl-, this would involve substitution of the fluorine atom, a process that would depend on the relative reactivity of the C-F bond under these electrochemical conditions. Alternatively, applying this to a precursor without the C3-fluoro group would allow for the direct introduction of a thiol group at this position.

Advanced Mechanistic Studies Pertaining to 2 1h Quinolinone, 3 Fluoro 4 Methyl

Reaction Mechanism Elucidation in Synthetic Methodologies

The synthesis of quinolinone scaffolds, including 3-fluoro-4-methyl-2(1H)-quinolinone, can be achieved through various methodologies, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired yields and purity.

One common approach involves the cyclization of N-(2-acylaryl)amides, known as the Camps cyclization . The mechanism proceeds via an intramolecular aldol (B89426) condensation catalyzed by a base. Depending on the substrate and reaction conditions, the enolate can form at two different positions, leading to either a quinolin-2-one or a quinolin-4-one. mdpi.com For the synthesis of a 2(1H)-quinolinone derivative, deprotonation of the amide's α-CH2 group would be required, followed by an attack on the ketone's carbonyl group and subsequent elimination. mdpi.com

Another significant synthetic route is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Recent advancements have utilized cascade reactions, such as a sequence of condensation, electrocyclization, and dehydrogenation, to form polysubstituted quinolines. mdpi.com

Modern synthetic strategies also employ transition-metal-catalyzed reactions. For instance, copper-catalyzed intermolecular decarboxylative cascade cyclizations of aryl aldehydes, anilines, and acrylic acid have been developed. These reactions often proceed through a radical reaction pathway under aerobic conditions, offering good chemo- and regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the carbonylation of an alkyne followed by cyclization with an amine, provide another pathway to the quinolinone core. mdpi.com

More complex mechanisms involve ring-opening and recyclization reactions. For example, a 4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can react with carbon nucleophiles. This process involves the nucleophilic attack opening the pyran ring, followed by a recyclization step to form a new substituted quinolinone derivative. nih.gov

The table below summarizes key mechanistic pathways relevant to quinolinone synthesis.

Synthetic MethodologyKey Mechanistic StepsIntermediate(s)Reference(s)
Camps Cyclization Base-catalyzed intramolecular aldol condensation of N-(2-acylaryl)amides, followed by dehydration.Enolate, Alcohol adduct mdpi.com
Friedländer Annulation Condensation of a 2-aminoaryl ketone with a methylene (B1212753) ketone, followed by cyclization and dehydration.Imine/Enamine mdpi.com
Copper-Catalyzed Cascade Radical initiation, addition to aniline (B41778), cyclization, and oxidative aromatization.Radical species organic-chemistry.org
Ring Opening/Recyclization Nucleophilic attack on a pyrano[3,2-c]quinoline, ring opening, and subsequent recyclization.Ring-opened adduct nih.gov

Investigations into Regioselectivity and Stereoselectivity in Quinolinone Formation

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing specifically substituted quinolinones like 3-fluoro-4-methyl-2(1H)-quinolinone. The final arrangement of substituents on the quinolinone ring is determined by the interplay of starting materials, catalysts, and reaction conditions. wikipedia.org

In the Friedländer synthesis , for example, the reaction of an unsymmetrical ketone can lead to a mixture of constitutional isomers. However, by carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one regioisomer over another (e.g., linear vs. angular products). researchgate.net

Transition metal catalysis offers powerful control over regioselectivity. In the C-H functionalization of quinoline (B57606) N-oxides, the choice of the palladium catalyst and additives dramatically influences the site of activation.

Pd(OAc)₂ in acetic acid typically favors C-H activation at the C2 position . rsc.org

PdCl₂ , in contrast, directs the activation to the C8 position . rsc.org

This remarkable difference in regioselectivity is attributed to the formation of different palladium complexes with the quinoline N-oxide substrate. rsc.org Ligand choice is also paramount; for instance, in the dearomative hydroboration of quinolines, the regioselectivity can be effectively controlled by the phosphine (B1218219) ligand attached to the boron reagent. nih.gov

The table below illustrates the effect of catalysts on the regioselectivity of quinoline functionalization.

Catalyst SystemSubstrateSite of FunctionalizationSelectivity OutcomeReference(s)
Pd(OAc)₂ / Acetic AcidQuinoline N-oxideC2High regioselectivity for C2 rsc.org
PdCl₂Quinoline N-oxideC8High regioselectivity for C8 rsc.org
Ni-catalystQuinolineC2High regio- and stereoselectivity mdpi.com
Nafion NR50 (solid acid)2-Aminoaryl ketoneN/AEnvironmentally friendly Friedländer synthesis mdpi.com

Stereoselectivity, which pertains to the spatial orientation of the atoms, is also a key consideration, particularly when chiral centers are formed. In Ni-catalyzed C2-alkenylation of quinoline, high stereoselectivity has been reported, ensuring a specific geometric isomer is produced. mdpi.com

Theoretical Insights into C-H Activation Processes within Quinoline Systems

Theoretical studies, primarily using Density Functional Theory (DFT), have provided profound insights into the mechanisms of C-H activation in quinoline systems, explaining observed regioselectivity and reactivity.

Computational studies on the Pd(II)-catalyzed C-H functionalization of quinoline N-oxides have been particularly revealing. rsc.org These studies have shown that the reaction pathway and its associated energy barriers dictate the preferred site of activation. The preference for C8 activation with a PdCl₂ catalyst is explained by the formation of a stable σ-metallacycle intermediate. The transition state leading to the C8-activated product from this intermediate has a calculated energy barrier of approximately 17 kcal/mol. In contrast, the pathway for C2 activation proceeds through a π-metallacycle and has a much higher energy barrier of around 29 kcal/mol, making it less favorable under the same conditions. rsc.org

These theoretical models highlight that acetic acid can act as a non-innocent ligand, participating directly in the C-H bond cleavage and directing the cyclopalladation step, which is often the rate-determining step. mdpi.com

Further theoretical work has explored the use of directing groups to control C-H activation. An 8-nitroquinoline-based directing group, for instance, can facilitate the formation of a stable palladacycle, which then enables selective C-H functionalization at the meta position of an attached arene ring. DFT studies have been crucial in understanding the stability of these intermediates and the mechanism of the subsequent functionalization. monash.edu

The table below summarizes key energetic data from DFT studies on C-H activation of quinoline N-oxide.

CatalystActivation SiteProposed IntermediateCalculated Energy Barrier (kcal/mol)Reference(s)
PdCl₂C8σ-metallacycle~17 rsc.org
PdCl₂C2π-metallacycle~29 rsc.org

Influence of Specific Substituents (Fluoro, Methyl) on Reaction Pathways

The electronic properties of the fluoro and methyl substituents play a significant role in the synthesis and reactivity of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

The methyl group at the C4 position is an electron-donating group. Its presence can influence the regioselectivity of reactions. For example, in rhodium-promoted C-H activation, a methyl group on the quinoline ring can direct the activation to specific positions. acs.org In some syntheses, a C3-methyl group on a quinoline N-oxide has been shown to be well-tolerated and leads to products in excellent yields, suggesting it does not hinder the reaction. mdpi.com

The fluoro group at the C3 position is strongly electron-withdrawing. This property can significantly alter the electronic landscape of the quinoline ring system.

Activation: The introduction of an electron-withdrawing group on the heterocycle can enable C-H activation at otherwise inaccessible positions of the quinoline ring. acs.org

Synthesis: The fluoro group is often introduced early in the synthetic sequence, for example, by using a fluorinated starting material like 2-fluoroaniline (B146934) or 2-fluoromalonic acid. nih.govresearchgate.net The presence of the fluorine atom can then influence the cyclization step. Direct fluorination of a pre-formed quinoline ring is also possible via electrophilic substitution, but this may lead to a mixture of isomers. researchgate.net

Reactivity: In the context of medicinal chemistry, the electronic effects of fluoro and methyl groups are known to be critical for biological activity. For instance, in the development of kinase inhibitors, trifluoromethyl groups (which are strongly electron-withdrawing) and methyl groups have been used to enhance binding potency and specificity by interacting with hydrophobic pockets and key residues in the target protein. wikipedia.org

The combined electronic effects of the electron-donating methyl group and the electron-withdrawing fluoro group create a unique reactivity profile for the 2(1H)-Quinolinone, 3-fluoro-4-methyl- molecule, influencing both its synthesis and its potential applications.

Conclusion and Future Research Directions for 2 1h Quinolinone, 3 Fluoro 4 Methyl

Summary of Synthetic and Derivatization Advancements

The synthesis of quinolinone cores is a well-established field, with numerous methods available for the construction of the bicyclic system. While specific literature detailing the synthesis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- is not extensively reported in publicly accessible domains, its preparation can be extrapolated from established synthetic routes for analogous quinolinones. These methods often involve intramolecular cyclization reactions of appropriately substituted anilines or anthranilic acid derivatives. The introduction of the fluorine atom at the C3-position and the methyl group at the C4-position would likely require specialized precursors and reaction conditions to achieve the desired regioselectivity and yield.

The derivatization of the quinolinone scaffold is a key strategy for modulating its properties. For instance, palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl coupling, have been effectively used to introduce heteroaryl groups at the C3-position of the quinolinone ring. nih.gov This suggests that 2(1H)-Quinolinone, 3-fluoro-4-methyl- could serve as a valuable intermediate for the synthesis of more complex analogues. The presence of the fluorine atom at the C3-position, however, might influence the reactivity and the choice of coupling partners.

Furthermore, modifications at other positions of the quinolinone ring are common. For example, the synthesis of 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials highlights the importance of substitutions at the C7-position for biological activity. acs.org Similarly, the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) demonstrates the reactivity of the C3-position under certain conditions, leading to dimeric structures. nih.gov These examples underscore the potential for diverse derivatization strategies for 2(1H)-Quinolinone, 3-fluoro-4-methyl- to generate libraries of novel compounds.

Prospects in Structure-Based Design and Optimization of Quinolinone Analogues

The quinolinone scaffold is a privileged structure in drug discovery, with numerous approved drugs and clinical candidates featuring this core. Structure-based drug design plays a crucial role in the optimization of quinolinone-based inhibitors for various therapeutic targets. The introduction of a fluorine atom, as in 2(1H)-Quinolinone, 3-fluoro-4-methyl-, can have profound effects on the molecule's physicochemical properties, such as its metabolic stability, binding affinity, and membrane permeability.

Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. The methyl group at the C4-position can provide a handle for further structural modifications or can itself occupy a hydrophobic pocket within a target's active site.

The optimization of quinolinone analogues often involves exploring the structure-activity relationship (SAR) by systematically modifying different positions of the quinolinone ring. For example, in the development of VEGFR-2 inhibitors, various quinoline (B57606) and quinazoline (B50416) derivatives have been synthesized and evaluated to understand the key structural requirements for potent inhibition. wikipedia.org The unique substitution pattern of 2(1H)-Quinolinone, 3-fluoro-4-methyl- offers a distinct starting point for such optimization campaigns. Computational modeling and X-ray crystallography of its complexes with target proteins would provide valuable insights for the rational design of more potent and selective analogues.

Emerging Research Avenues for 2(1H)-Quinolinone, 3-fluoro-4-methyl- in Chemical Sciences

Beyond its potential in medicinal chemistry, 2(1H)-Quinolinone, 3-fluoro-4-methyl- could find applications in other areas of chemical sciences. The photophysical properties of quinolinone derivatives make them interesting candidates for use as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can modulate the emission wavelength and quantum yield of these materials.

Furthermore, the reactivity of the quinolinone core can be exploited in the development of novel chemical transformations. The unique electronic properties conferred by the fluoro and methyl substituents could lead to new catalytic activities or reactivity patterns. For instance, the development of N-heterocyclic carbene (NHC)-catalyzed radical dearomatization of indoles to access complex heterocyclic scaffolds showcases the innovative synthetic methods being explored for related heterocyclic systems. acs.org

The exploration of the coordination chemistry of 2(1H)-Quinolinone, 3-fluoro-4-methyl- with various metal ions could also lead to the discovery of new catalysts or functional materials with interesting magnetic or electronic properties.

Q & A

Q. What are the common synthetic pathways for preparing 3-fluoro-4-methyl-2(1H)-quinolinone?

The synthesis of 3-fluoro-4-methyl-2(1H)-quinolinone typically involves cyclization or halogenation strategies. For fluorinated quinolinones, trifluoroacetimidoyl chlorides or halogen-directed cyclization (e.g., Vilsmeier-Haack reagents) are effective for introducing fluorine at the 3-position . Methyl groups at the 4-position can be introduced via Friedel-Crafts alkylation or through pre-functionalized intermediates. A two-step approach—first constructing the quinolinone core and then performing regioselective fluorination—is often employed to avoid side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-fluoro-4-methyl-2(1H)-quinolinone?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine placement and methyl group integration.
  • IR : Validates carbonyl (C=O) and C-F stretches (~1100–1250 cm1^{-1}).
  • Mass Spectrometry (MS) : Determines molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction : Resolves crystallographic data for absolute configuration verification.
    NIST-standardized databases provide reference spectra for cross-validation .

Q. What are the recommended purification methods for isolating high-purity 3-fluoro-4-methyl-2(1H)-quinolinone?

Recrystallization using ethanol/water or dichloromethane/hexane mixtures is effective for removing unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts. Purity (>98%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers enhance the regioselectivity of fluorination in 3-fluoro-4-methyl-2(1H)-quinolinone synthesis?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Electron-donating groups (e.g., -OCH3_3) at the 4-position can direct fluorination to the 3-position via resonance effects.
  • Catalytic systems : Pd/Cu-mediated reactions improve selectivity by stabilizing transition states.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance fluorine electrophilicity.
    Mechanistic studies using deuterated analogs or computational modeling (DFT) can optimize pathways .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?

Discrepancies often arise from impurities or crystallization conditions. To address this:

  • Standardize protocols : Use NIST-recommended methods for melting point determination (open capillary, 1°C/min heating) .
  • Solubility testing : Perform in triplicate using USP buffers (pH 1.2–7.4) under controlled temperatures.
  • Cross-reference databases : Compare data against peer-reviewed studies and avoid non-curated sources (e.g., commercial catalogs) .

Q. What experimental approaches elucidate the reaction mechanism of fluorine introduction?

  • Kinetic isotope effects (KIE) : Compare rates of 19F^{19}\text{F} vs. 18F^{18}\text{F} incorporation.
  • Trapping intermediates : Use in-situ NMR or ESI-MS to identify fluorinated intermediates.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity trends.
    Evidence from fluorinated quinoline analogs suggests a radical or electrophilic substitution mechanism, depending on reagents .

Q. How can the stability of 3-fluoro-4-methyl-2(1H)-quinolinone be assessed under varying pH and temperature?

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (N₂ atmosphere, 10°C/min).
  • Light sensitivity : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers.
    Stability data should inform storage conditions (e.g., desiccated, -20°C) .

Methodological Notes

  • Experimental design : Always include negative controls (e.g., non-fluorinated analogs) and validate reproducibility across ≥3 batches.
  • Data reporting : Use scientific notation for concentrations (e.g., 2.3 × 104^{-4} mM) and bold compound identifiers (e.g., 1 ) in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.